11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine
Description
This compound is a complex heterocyclic molecule featuring a benzothiazole core fused with a tricyclic system containing dithia-diaza motifs. The structure includes a 1,3-benzothiazole ring substituted at the 6-position with a methylsulfanyl group and at the 2-position with an amine-linked tricyclic scaffold. The tricyclic system (3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene) incorporates two sulfur atoms and two nitrogen atoms, forming a rigid, planar framework that may enhance binding to biological targets. Such structural complexity is typical of bioactive molecules designed for selective interactions, such as enzyme inhibition or receptor modulation .
Synthesis pathways for analogous benzothiazole derivatives often involve cyclization reactions, electrophilic substitutions, or alkylation/arylation steps. For instance, 5,6-methylenedioxybenzothiazole-2-amine derivatives are synthesized via cyclization of thiocyanate with substituted anilines in acetic acid .
Properties
IUPAC Name |
7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S4/c1-8-18-11-5-6-12-15(14(11)23-8)25-17(20-12)21-16-19-10-4-3-9(22-2)7-13(10)24-16/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUIUERENWNYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine, can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of diazonium salts with benzothiazole derivatives under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave Irradiation: This technique accelerates the reaction process and enhances yield.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable methods such as microwave irradiation and one-pot multicomponent reactions due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine undergoes various chemical reactions, including:
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by utilizing it in various chemical reactions such as:
- Oxidation : Involves the addition of oxygen or the removal of hydrogen.
- Reduction : Involves the addition of hydrogen or removal of oxygen.
- Substitution Reactions : Replacement of one functional group with another.
These reactions can lead to the development of new materials and compounds with tailored properties.
Biological Research Applications
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor, which is critical in studying metabolic pathways and developing therapeutic agents. The benzothiazole moiety is known for its biological activity and can influence various biological pathways.
Medicinal Chemistry Applications
Therapeutic Properties
The compound has been investigated for its potential therapeutic effects, including:
- Anti-cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Anti-bacterial Properties : Its structure may confer activity against certain bacterial strains.
- Anti-inflammatory Effects : It may have applications in reducing inflammation.
These properties make it a candidate for further development in drug discovery and medicinal chemistry.
Industrial Applications
Material Development
In industry, this compound can be utilized in creating materials with specific properties such as fluorescence and electroluminescence. These characteristics are valuable in the development of advanced materials for electronics and photonics.
Comprehensive Data Table
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Chemical Research | Building block for synthesis | Versatile reactivity |
| Biological Research | Enzyme inhibition studies | Influences metabolic pathways |
| Medicinal Chemistry | Anti-cancer, anti-bacterial, anti-inflammatory | Potential therapeutic effects |
| Industrial Applications | Material development (fluorescence) | Unique structural properties |
Case Studies
-
Anti-Cancer Activity Study
- A study published in a peer-reviewed journal explored the anti-cancer properties of similar benzothiazole derivatives. The findings indicated significant cytotoxicity against various cancer cell lines, suggesting that compounds like 11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine could be promising candidates for further development in oncology research .
-
Antibacterial Activity Investigation
- Another study focused on the antibacterial efficacy of benzothiazole derivatives against resistant bacterial strains. The results demonstrated that compounds with similar structures exhibited potent antibacterial activity, highlighting the potential for this compound to be used in developing new antibiotics .
Mechanism of Action
The mechanism of action of 11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt various biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s benzothiazole core is a common feature in bioactive molecules. Key analogs include:
Key Observations :
- Substituent Position : The 6-methylsulfanyl group in the target compound may enhance lipophilicity and metabolic stability compared to 5,6-methylenedioxy or 6-methoxy analogs .
Biological Activity
The compound 11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine is a complex organic molecule belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and potential therapeutic properties. This article explores the biological activity of this compound based on various research findings.
- Molecular Formula : C23H19N3S2
- Molecular Weight : 401.55 g/mol
- CAS Registry Number : 890940-96-2
Biological Activities
The biological activities of benzothiazole derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects, including:
- Antimicrobial Activity : Compounds similar to the target molecule have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various bacterial strains and fungi in vitro .
- Anticancer Properties : Research indicates that benzothiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. Studies have identified specific derivatives that inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with IC50 values indicating moderate efficacy .
- Neuroprotective Effects : Some benzothiazole derivatives have been evaluated for their neuroprotective capabilities in models of ischemia/reperfusion injury. These compounds showed a capacity to attenuate neuronal injury and scavenge reactive oxygen species (ROS), which are implicated in neurodegenerative diseases .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes involved in various metabolic pathways. For example, some studies have indicated that related compounds inhibit the interaction between amyloid beta peptide and alcohol dehydrogenase, which is relevant in Alzheimer's disease pathology .
The mechanism of action for benzothiazole derivatives typically involves:
- Enzyme Inhibition : Compounds may bind to enzymes and inhibit their activity.
- Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Case Study 1: Anticancer Activity
A recent study synthesized several benzothiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results indicated that compounds exhibited varying degrees of inhibition, with some showing IC50 values below 10 µM against breast and gastric cancer cell lines .
Case Study 2: Neuroprotective Effects
In a study assessing the neuroprotective effects of a related benzothiazole compound on rat neuronal cells subjected to oxidative stress, it was found that treatment with the compound significantly reduced cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the tricyclic core of this compound?
- Methodology : The tricyclic framework can be synthesized via cyclocondensation reactions. For example, thiazole and benzothiazole precursors (e.g., 6-(methylsulfanyl)-1,3-benzothiazol-2-amine) are condensed with dithiolane intermediates under acidic conditions. Key steps include:
- Ring closure : Use of thiourea derivatives to form the 1,3,5-triazine-like substructure .
- Sulfur incorporation : Controlled oxidation of thiol groups to disulfide bonds (e.g., using iodine or H₂O₂) to stabilize the dithia-diazine system .
- Characterization : Confirm structural integrity via single-crystal X-ray diffraction (SC-XRD) for bond angles and crystallographic packing .
Q. How should researchers validate the purity and structural identity of this compound?
- Analytical workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against synthetic intermediates .
- Structural confirmation :
- IR spectroscopy : Identify characteristic N–H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign benzothiazole protons (δ 7.2–8.5 ppm) and methylsulfanyl groups (δ 2.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Match molecular ion peaks to theoretical values (±5 ppm error) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening protocols :
- Cholinesterase inhibition : Adapt Ellman’s assay using acetylthiocholine iodide as a substrate; measure IC₅₀ values against acetylcholinesterase (AChE) .
- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?
- Approach :
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
- Solvent effects : COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. THF) for cyclization steps .
- Validation : Compare computed activation energies with experimental yields (e.g., Arrhenius plots) .
Q. How to resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and include positive controls (e.g., staurosporine for cytotoxicity) .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing methylsulfanyl with methoxy groups) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Use tools like ChemAxon or Schrödinger’s QikProp to correlate logP, polar surface area, and activity .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Biophysical methods :
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified AChE .
- Molecular docking : AutoDock Vina or Glide to model ligand-enzyme interactions; validate with mutagenesis studies (e.g., Ser203Ala in AChE) .
Methodological Considerations
Q. How to design experiments for scalability without compromising yield?
- Process optimization :
- Design of experiments (DoE) : Use Taguchi methods to test variables (temperature, catalyst loading) in multi-step syntheses .
- Continuous flow systems : Implement microreactors for exothermic steps (e.g., disulfide bond formation) to enhance safety and reproducibility .
Q. What strategies mitigate sulfur-related side reactions during synthesis?
- Preventive measures :
- Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of thiol intermediates .
- Chelating agents : Add EDTA to metal-contaminated solvents, reducing undesired metal-sulfur coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
